An In-depth Technical Guide to 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound belonging to the benzoxazine class. The 1,4-benzoxazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document, intended for a scientific audience, delves into the core chemical properties, synthesis, reactivity, and potential applications of this specific derivative. It consolidates physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores the scientific principles underpinning its reactivity. The aim is to provide a foundational resource for researchers interested in utilizing this molecule as a building block in drug discovery and materials science.
Introduction and Significance
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted derivative of the 1,4-benzoxazine bicyclic heterocycle, which consists of a benzene ring fused to a 1,4-oxazine ring. This structural class has garnered significant interest due to its presence in a wide array of pharmacologically and pesticidally active molecules.[2][3] The specific placement of methyl groups at the 3- and 6-positions can significantly influence the molecule's stereochemistry, lipophilicity, and metabolic stability, making it an intriguing candidate for analog synthesis in drug development programs. For instance, the chiral center at the 3-position is a key feature in the synthesis of precursors for antimicrobial agents like Levofloxacin.[4] Understanding the fundamental properties and synthetic accessibility of this compound is therefore crucial for its effective application in medicinal chemistry and organic synthesis.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical research. While specific experimental data for 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is not extensively documented in publicly available literature, properties can be inferred from related structures and computational predictions. The following tables summarize key physicochemical and spectroscopic characteristics.
Physicochemical Properties
| Property | Predicted/Inferred Value | Unit | Notes |
| Molecular Formula | C₁₀H₁₃NO | - | - |
| Molecular Weight | 163.22 | g/mol | - |
| Monoisotopic Mass | 163.10 | Da | [5] |
| Physical Form | Liquid/Solid | - | Related un-substituted or mono-methylated benzoxazines can be liquids or low-melting solids. |
| Predicted XlogP | 2.4 | - | Indicates moderate lipophilicity.[5] |
Note: These values are based on computational predictions and data from structurally similar compounds and should be confirmed experimentally.
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for structural confirmation. The expected spectral characteristics for 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are as follows:
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | * Aromatic Protons: 6.5-7.0 ppm (multiplets, 3H) |
-
Oxazine CH₂: ~3.3-3.6 ppm (multiplet, 2H, C2-H)
-
Oxazine CH: ~4.0-4.3 ppm (multiplet, 1H, C3-H)
-
Aromatic CH₃: ~2.2-2.4 ppm (singlet, 3H, C6-CH₃)
-
Oxazine CH₃: ~1.2-1.4 ppm (doublet, 3H, C3-CH₃)
-
Amine NH: Broad singlet, variable shift (1H) | | ¹³C NMR | * Aromatic Carbons: 115-145 ppm
-
Oxazine CH₂ (C2): ~45-50 ppm
-
Oxazine CH (C3): ~50-55 ppm
-
Aromatic CH₃: ~20-22 ppm
-
Oxazine CH₃: ~18-20 ppm | | IR | * N-H Stretch: 3350-3450 cm⁻¹
-
C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹
-
C=C Stretch (Aromatic): 1500-1600 cm⁻¹
-
C-O-C Stretch: 1200-1250 cm⁻¹ |
Note: These are predicted values. Actual shifts may vary depending on the solvent and experimental conditions. Characteristic peaks for the oxazine ring in related compounds appear at approximately 4.6 ppm (O-CH₂-N) and 5.3 ppm (N-CH₂-Ar) in ¹H NMR spectra.[6][7]
Synthesis and Reactivity
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is well-established, with the most common route involving the condensation of a 2-aminophenol with a suitable three-carbon electrophile.
Retrosynthetic Analysis & Proposed Pathway
A logical synthetic approach to 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the reaction between 2-amino-5-methylphenol and an appropriate propylene oxide equivalent or a haloacetone. A highly effective method utilizes the reaction with chloroacetone.
The chemical structure and a plausible synthesis pathway are visualized below.
Caption: Structure and proposed synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is based on established methods for synthesizing substituted 1,4-benzoxazines by reacting 2-aminophenols with α-haloketones.[8] The reaction proceeds via an initial N-alkylation, followed by intramolecular cyclization. A subsequent reduction of the intermediate imine/enamine or ketone is required to yield the final dihydrobenzoxazine.
Materials:
-
2-Amino-5-methylphenol (1.0 eq)[9]
-
Chloroacetone (1.1 eq)[10]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Condensation and Cyclization
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Rationale: Chloroacetone is a potent electrophile and lachrymator; slow addition helps control the initial exothermic reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl and amino groups, facilitating nucleophilic attack.
-
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
-
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate product.
Step 2: Reduction
-
Dissolve the crude intermediate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Rationale: Sodium borohydride is a mild reducing agent that will selectively reduce the imine or ketone functionality formed in the intermediate without affecting the aromatic ring. The portion-wise addition at low temperature controls the reaction rate and hydrogen gas evolution.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure product.
Reactivity Insights
-
N-Alkylation/Arylation: The secondary amine within the oxazine ring is nucleophilic and can undergo reactions with various electrophiles (e.g., alkyl halides, acyl chlorides) to produce N-substituted derivatives.[2][11] This is a common strategy for diversifying the benzoxazine scaffold.
-
Electrophilic Aromatic Substitution: The benzene ring is activated by the electron-donating oxygen and nitrogen atoms, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts). The directing effects of the substituents will determine the position of substitution.
Potential Applications in Research and Development
The 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity.
-
Medicinal Chemistry: Derivatives of 1,4-benzoxazines exhibit a wide range of pharmacological properties.[2] This specific molecule can serve as a key intermediate for creating libraries of compounds to be screened for various therapeutic targets. The chiral center at C3 is particularly important for developing stereospecific drugs, as seen in the synthesis of precursors to antibiotics like Levofloxacin.[4]
-
Materials Science: Benzoxazines are also used as monomers in the formation of polybenzoxazine resins, a class of high-performance thermosetting polymers known for their excellent thermal stability and mechanical properties.[6][7] While this specific molecule is a dihydro-1,4-benzoxazine, related 1,3-benzoxazine isomers are key in this field.[12][13]
The workflow from synthesis to application is depicted below.
Caption: General workflow from synthesis to application.
Conclusion
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a structurally significant heterocyclic compound with considerable potential as a building block in drug discovery and organic synthesis. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible target for research laboratories. This guide has provided a foundational understanding of its properties, a detailed protocol for its preparation, and insights into its potential applications, serving as a valuable resource for scientists aiming to explore the chemical space surrounding the 1,4-benzoxazine core. Further experimental validation of its properties and exploration of its reactivity will undoubtedly open new avenues for innovation.
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